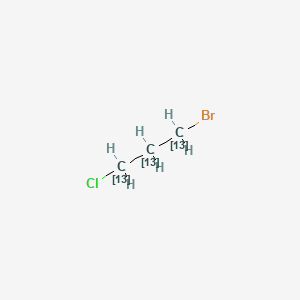

1-Bromo-3-chloropropane-13C3

Descripción general

Descripción

1-Bromo-3-chloropropane is a halogenated alkane compound containing one bromine atom and one chlorine atom in its structure . It is a colorless liquid, produced by free-radical addition of hydrogen bromide to allyl chloride . It is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is also used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol .

Synthesis Analysis

1-Bromo-3-chloropropane is virtually always produced by the free-radical addition of anhydrous hydrogen bromide to allyl chloride . It can also be made from ethylene and methylene chlorobromide .Molecular Structure Analysis

The molecular formula of 1-Bromo-3-chloropropane-13C3 is Cl13CH213CH213CH2Br . It has a molecular weight of 160.41 .Chemical Reactions Analysis

1-Bromo-3-chloropropane is used as an alkylating agent to install the – (CH 2) 3 Cl and – (CH 2) 3 – groups . It is a precursor to 4-chlorobutyronitrile .Physical And Chemical Properties Analysis

1-Bromo-3-chloropropane has a boiling point of 144-145 °C (lit.) and a density of 1.622 g/mL at 25 °C .Aplicaciones Científicas De Investigación

Here is a comprehensive analysis of the scientific research applications of 1-Bromo-3-chloropropane-13C3, focusing on unique applications:

Pharmaceutical Intermediate Synthesis

1-Bromo-3-chloropropane: is used in synthesizing active pharmaceutical ingredient intermediates, such as gemfibrozil and reproterol . These intermediates are crucial in developing medications for cardiovascular diseases and analgesic drugs .

High-Quality RNA Isolation

This compound serves as an effective phase separation reagent for isolating ribonucleic acid (RNA) from various biological samples, ensuring high-quality RNA extraction. This is essential for molecular biology applications, including genetic research and diagnostics .

Isotopic Labeling Studies

The isotopically labeled version, 1-Bromo-3-chloropropane-13C3 , is particularly useful in isotopic labeling studies. These studies help in tracking the incorporation of the compound into various biochemical pathways and can be used to understand metabolic processes .

Analytical Standards

Due to its isotopic labeling, 1-Bromo-3-chloropropane-13C3 can be used as an analytical standard in mass spectrometry. This allows for more accurate quantification and identification of compounds in complex mixtures .

Environmental Tracing

Isotopically labeled compounds like 1-Bromo-3-chloropropane-13C3 can be used in environmental tracing to study pollution pathways and the environmental fate of chemicals .

Nuclear Magnetic Resonance (NMR) Spectroscopy

In NMR spectroscopy, isotopic labeling with carbon-13 enhances the detection sensitivity for carbon-containing compounds, making 1-Bromo-3-chloropropane-13C3 a valuable tool in structural analysis and conformational studies .

Mecanismo De Acción

Safety and Hazards

Inhalation of vapors or dust is extremely irritating . It may cause burning of eyes and lachrymation (flow of tears). It may cause coughing, difficult breathing, and nausea . It is harmful if swallowed and toxic if inhaled . It is suspected of causing genetic defects . It is harmful to aquatic life with long-lasting effects .

Direcciones Futuras

1-Bromo-3-chloropropane is used in the preparation of active pharmaceutical ingredient intermediate such as gemfibrozil and reproterol . It is also involved in the preparation of cardiovascular diseases and analgesic drugs materials . It is utilized as a phase separation reagent for the isolation of ribonucleic acid (RNA) in high quality .

Propiedades

IUPAC Name |

1-bromo-3-chloro(1,2,3-13C3)propane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6BrCl/c4-2-1-3-5/h1-3H2/i1+1,2+1,3+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFESCIUQSIBMSM-VMIGTVKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCl)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2]([13CH2]Cl)[13CH2]Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-3-chloropropane-13C3 | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(2-Methylprop-2-enoyloxy)ethyl 2-methylprop-2-enoate;[8-(prop-2-enoyloxymethyl)-3-tricyclo[5.2.1.02,6]decanyl]methyl prop-2-enoate](/img/structure/B571438.png)

![3-Amino-3-[2-(benzyloxy)phenyl]propanoic acid](/img/structure/B571445.png)